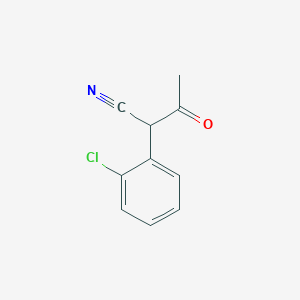

2-(2-Chlorophenyl)-3-oxobutanenitrile

Description

Overview of Acetoacetonitrile and Related β-Ketonitrile Derivatives in Organic Synthesis

β-Ketonitriles are a highly versatile class of building blocks in organic chemistry, prized for their utility in constructing a wide array of organic molecules, particularly heterocyclic compounds that are prevalent in pharmaceuticals and natural products. nih.govacs.orgnih.gov The functional group, also known as an α-cyano ketone, features a methylene (B1212753) group flanked by both a keto and a nitrile group, which activates the intervening protons, making them acidic and easily removed by a base.

Acetoacetonitrile (3-oxobutanenitrile) is one of the simplest examples of this class. pharmaffiliates.comfishersci.com Its reactivity is representative of the broader group. The dual activation of the α-carbon allows it to participate in a variety of carbon-carbon bond-forming reactions, including alkylations and acylations.

The true synthetic power of β-ketonitriles is most evident in their application to multicomponent reactions for the synthesis of complex ring systems. nih.govrsc.org Their ability to act as versatile precursors has led to the development of numerous protocols for generating compounds such as:

Pyridines and Pyrimidines : Through condensation reactions with aldehydes, ketones, or other electrophiles, β-ketonitriles are key starting materials in reactions like the Hantzsch pyridine (B92270) synthesis. rsc.org

Pyrazoles : Reaction with hydrazine (B178648) derivatives provides a straightforward route to substituted 5-aminopyrazoles, which are themselves important heterocyclic building blocks. rsc.org

Dihydropyrimidinones : In Biginelli-type reactions, β-ketonitriles can react with an aldehyde and urea (B33335) to produce 5-cyano substituted dihydropyrimidinones, which are of interest in medicinal chemistry. ias.ac.in

This broad reactivity makes β-ketonitriles indispensable tools for synthetic chemists aiming to build molecular complexity efficiently. rsc.org

Strategic Importance of Chlorinated Phenyl Moieties in Chemical Synthesis

The incorporation of chlorine atoms into aromatic rings is a well-established strategy in medicinal chemistry and materials science. nih.gov A chlorinated phenyl group can profoundly influence a molecule's physical, chemical, and biological properties. Over 250 FDA-approved drugs contain chlorine, highlighting its importance in drug design. nih.gov

The strategic inclusion of a chlorine atom can:

Enhance Lipophilicity : The chloro-substituent increases the molecule's oil-water partition coefficient (lipophilicity), which can improve its ability to cross biological membranes.

Modulate Metabolism : Chlorine atoms can block sites on the aromatic ring that are susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug.

Influence Binding Affinity : As an electron-withdrawing group, chlorine alters the electronic nature of the phenyl ring. It can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding to biological targets like proteins.

The position of the chlorine atom—whether it is ortho, meta, or para to the point of attachment—is crucial. An ortho-chlorine substituent, as in 2-(2-Chlorophenyl)-3-oxobutanenitrile, exerts a significant steric effect in addition to its electronic influence. This steric hindrance can lock the phenyl ring into a specific conformation, which can be critical for selective interaction with a biological receptor. nih.gov The synthesis of molecules with ortho-chlorine substituents is an active area of research, as these compounds can provide access to unique chemical space. beilstein-journals.orgresearchgate.net

Rationale for Comprehensive Academic Investigation of this compound

The academic investigation of this compound is justified by its status as a molecule that combines the proven synthetic flexibility of the β-ketonitrile scaffold with the strategic advantages conferred by an ortho-chlorinated phenyl group. While its isomer, 2-(4-chlorophenyl)-3-oxobutanenitrile, is commercially available and appears in the literature, the ortho-substituted variant is less explored. sigmaaldrich.comacs.orgmatrix-fine-chemicals.comsigmaaldrich.com

The specific rationale for its study includes:

Novel Precursor for Heterocycles : The compound is a prime candidate for synthesizing novel series of heterocycles. The established reactivity of the β-ketonitrile core can be used to build pyridine, pyrimidine (B1678525), and pyrazole (B372694) rings, among others. The presence of the ortho-chlorophenyl group on these new structures could lead to unique pharmacological profiles.

Exploring Steric and Electronic Effects : The ortho position of the chlorine atom introduces distinct steric and electronic properties compared to the more commonly studied meta and para isomers. Investigating the reactivity of this compound would provide valuable insight into how these ortho effects influence the course and outcome of classical β-ketonitrile reactions.

Access to Biologically Active Compounds : Given that both the β-ketonitrile unit and the chlorinated aromatic ring are common features in bioactive molecules, their combination in this specific isomeric form presents a promising starting point for the discovery of new therapeutic agents. The unique conformation enforced by the ortho-chloro group could lead to compounds with novel biological activities or improved selectivity for their targets.

Chemical Data for 2-(Aryl)-3-oxobutanenitrile Derivatives

| Property | This compound | 2-(4-Chlorophenyl)-3-oxobutanenitrile (for comparison) |

|---|---|---|

| Chemical Formula | C₁₀H₈ClNO | C₁₀H₈ClNO sigmaaldrich.commatrix-fine-chemicals.com |

| Molecular Weight | 193.63 g/mol | 193.63 g/mol sigmaaldrich.commatrix-fine-chemicals.comsigmaaldrich.com |

| CAS Number | Not readily available in searched literature | 5219-07-8 sigmaaldrich.comsigmaaldrich.com |

| Physical Form | Not readily available in searched literature | Solid sigmaaldrich.com |

| IUPAC Name | This compound | 2-(4-Chlorophenyl)-3-oxobutanenitrile matrix-fine-chemicals.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)-3-oxobutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-7(13)9(6-12)8-4-2-3-5-10(8)11/h2-5,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPBVMZXVUMUME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C#N)C1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 2 2 Chlorophenyl 3 Oxobutanenitrile

Fundamental Reactivity of the Nitrile Functional Group

The nitrile group in 2-(2-Chlorophenyl)-3-oxobutanenitrile is a highly polarized functional group, with the carbon atom bearing a partial positive charge, rendering it susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions to the Nitrile

Nucleophilic addition to the nitrile group is a fundamental transformation, leading to the formation of a variety of important chemical structures. ucalgary.ca Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add directly to the nitrile carbon to form an intermediate imine anion. This intermediate can then be hydrolyzed to produce a ketone. chemistrysteps.com

Weaker nucleophiles typically require acid catalysis to enhance the electrophilicity of the nitrile carbon. Protonation of the nitrogen atom makes the carbon significantly more susceptible to attack by nucleophiles like water or alcohols. ucalgary.ca

A notable application of the nitrile group's reactivity is in the synthesis of heterocyclic compounds. For instance, derivatives of this compound can undergo intramolecular cyclization reactions. In the synthesis of quinoline (B57606) derivatives, the nitrile group can participate in ring-forming processes, highlighting its utility in constructing complex molecular architectures.

Hydrolysis Pathways of the Nitrile Moiety

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.com This transformation proceeds through the nucleophilic addition of water to the nitrile carbon.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile is first protonated, which activates it towards nucleophilic attack by water. The resulting intermediate undergoes tautomerization to form an amide. Under forcing acidic conditions, the amide can be further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.comchemguide.co.uk

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting imine anion is then protonated by water. Tautomerization yields an amide, which can be further hydrolyzed to a carboxylate salt and ammonia. Acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.orgstackexchange.com

The selective hydrolysis to an amide can be achieved under controlled conditions, often using milder reagents or specific catalysts. researchgate.net

| Hydrolysis Condition | Intermediate Product | Final Product (after workup) |

| Acidic (e.g., H₃O⁺, heat) | Amide | Carboxylic Acid |

| Basic (e.g., NaOH, H₂O, heat) | Amide | Carboxylate Salt (acid upon workup) |

Reduction Reactions Leading to Amine and Aldehyde Derivatives

The nitrile group can be reduced to form primary amines or aldehydes, depending on the choice of reducing agent. chemistrysteps.com

Reduction to Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can completely reduce the nitrile to a primary amine. The reaction involves the successive addition of two hydride ions to the nitrile carbon. The initial addition forms an imine anion, which is then further reduced to a dianion. Aqueous workup then provides the primary amine. openstax.orgdocbrown.info

Reduction to Aldehydes: The partial reduction of a nitrile to an aldehyde can be accomplished using less reactive hydride reagents, such as diisobutylaluminum hydride (DIBAL-H). The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. DIBAL-H delivers a single hydride to the nitrile, forming an aluminum-imine intermediate. Upon aqueous workup, this intermediate is hydrolyzed to the aldehyde. egyankosh.ac.in

| Reducing Agent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine |

| Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde |

Reactivity at the Carbonyl (Ketone) Functional Group

The carbonyl group of this compound is another site of significant reactivity, primarily involving nucleophilic addition to the electrophilic carbonyl carbon.

Nucleophilic Addition to the Carbonyl

The carbonyl carbon is sp² hybridized and possesses a significant partial positive charge due to the electronegativity of the oxygen atom, making it a prime target for nucleophiles. masterorganicchemistry.com Nucleophilic addition to the carbonyl group results in the formation of a tetrahedral intermediate where the carbon hybridization changes from sp² to sp³. msu.edu

A wide array of nucleophiles can participate in this reaction, including organometallic reagents (Grignard, organolithium), hydrides, and cyanide ions. academie-sciences.fr The reactivity of the ketone in this compound is influenced by both steric and electronic factors. The presence of the adjacent 2-chlorophenyl group can sterically hinder the approach of bulky nucleophiles. Electronically, the electron-withdrawing nature of the chlorine atom can slightly enhance the electrophilicity of the carbonyl carbon.

Enolization and Tautomeric Equilibria

Like other β-dicarbonyl compounds, this compound can exist in a tautomeric equilibrium between its keto and enol forms. The presence of an α-hydrogen between the two electron-withdrawing groups (nitrile and ketone) facilitates its removal, leading to the formation of a resonance-stabilized enolate ion, which can then be protonated to form the enol tautomer. mdpi.com

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents. conicet.gov.arnih.gov In non-polar solvents, the enol form is often favored due to the formation of a stable intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. researchgate.net In polar, protic solvents, the keto form may be more prevalent as the solvent molecules can effectively solvate the carbonyl group and engage in intermolecular hydrogen bonding. asu.edu NMR spectroscopy is a powerful tool for studying keto-enol tautomerism, as the distinct signals for the protons in each tautomer can often be observed and quantified. conicet.gov.arnih.gov

The stability of the enol form in β-ketonitriles is also influenced by the conjugation of the C=C double bond with the nitrile and the aryl group, which can further stabilize this tautomer.

Reactivity of the α-Carbon (Acetoacetonitrile Backbone)

The α-carbon of this compound, positioned between the electron-withdrawing ketone and nitrile groups, possesses notably acidic protons. libretexts.orgpressbooks.pub This acidity facilitates the formation of a resonance-stabilized enolate anion upon treatment with a base. This enolate is a potent nucleophile, serving as the key reactive species in a variety of carbon-carbon bond-forming reactions. libretexts.org

Michael Addition Reactions Facilitated by the α,β-Unsaturated Nitrile-Ketone System

The enolate derived from this compound is an effective Michael donor in conjugate addition reactions. adichemistry.comlibretexts.org In this role, the nucleophilic α-carbon attacks the β-carbon of an α,β-unsaturated carbonyl or nitrile compound, known as a Michael acceptor. This reaction, a 1,4-conjugate addition, is a powerful method for forming carbon-carbon bonds. adichemistry.comnih.gov

The process begins with the deprotonation of the α-carbon of the ketonitrile by a base to form the enolate. This enolate then adds to the Michael acceptor, creating a new, larger enolate intermediate. Subsequent protonation yields the final 1,5-dicarbonyl or related polyfunctional product. adichemistry.com The reaction is thermodynamically controlled and is favored with stable, less basic enolates like those from β-ketonitriles. adichemistry.comlibretexts.org

Table 1: Examples of Michael Donors and Acceptors

| Role | Compound Class | Specific Examples |

|---|---|---|

| Michael Donor (Enolate Source) | β-Ketonitriles | This compound, 3-Oxobutanenitrile (B1585553) chegg.com |

| β-Ketoesters | Ethyl acetoacetate | |

| Malonic Esters | Diethyl malonate | |

| Michael Acceptor | α,β-Unsaturated Ketones | Methyl vinyl ketone, Chalcones |

| α,β-Unsaturated Nitriles | Acrylonitrile adichemistry.com, Propenenitrile chegg.com | |

| α,β-Unsaturated Esters | Ethyl acrylate (B77674) |

Alkylation and Acylation Strategies

The nucleophilic enolate of this compound readily participates in substitution reactions with electrophiles, primarily through alkylation and acylation pathways. These reactions are fundamental for extending the carbon framework of the molecule.

Alkylation: In this process, the enolate anion reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a classic SN2 reaction. libretexts.orgorganicreactions.org The nucleophilic α-carbon attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-carbon bond. This introduces an alkyl group at the α-position. The reaction's success depends on using primary or methyl halides to avoid competing elimination reactions, which are more likely with secondary and tertiary halides due to the basicity of the enolate. libretexts.org

Acylation: Acylation introduces an acyl group (R-C=O) to the α-carbon. This is typically achieved by reacting the enolate with an acyl chloride or an acid anhydride (B1165640). organic-chemistry.orgsigmaaldrich.com The reaction proceeds via a nucleophilic acyl substitution mechanism. The resulting product is a β,δ-diketonitrile, a highly functionalized molecule that can serve as a precursor for more complex structures. The choice of base and reaction conditions is crucial for efficient acylation of nitrile-stabilized anions. nih.govresearchgate.net

Cyclization and Heterocycle Formation Utilizing this compound Scaffold

The dual functionality of the ketone and nitrile groups makes this compound an excellent precursor for the synthesis of a wide array of heterocyclic compounds. nih.govrsc.org These reactions often proceed through cyclocondensation, where the ketonitrile reacts with a bifunctional reagent to form a stable ring system.

Cyclocondensation Reactions

Cyclocondensation reactions involving β-ketonitriles are a cornerstone of heterocyclic chemistry. The general strategy involves reacting the 1,3-bielectrophilic ketonitrile with a reagent containing two nucleophilic centers. For example, reaction with reagents like hydrazine (B178648), hydroxylamine, or guanidine (B92328) can lead to the formation of five- or six-membered heterocyclic rings. The specific outcome is dictated by the nature of the binucleophile used. dergipark.org.tr

Formation of Pyrazoles and Pyrimidines from Related Ketonitriles

The β-ketonitrile scaffold is a classic starting material for the synthesis of pyrazoles and pyrimidines, two classes of heterocycles with significant applications.

Pyrazoles: The most common method for pyrazole (B372694) synthesis from a β-ketonitrile involves a cyclocondensation reaction with hydrazine or a substituted hydrazine. dergipark.org.trorganic-chemistry.org The reaction mechanism involves initial nucleophilic attack of a hydrazine nitrogen atom on the ketone carbonyl, followed by intramolecular cyclization via attack of the second nitrogen on the nitrile group, and subsequent dehydration to yield the aromatic pyrazole ring. Using a substituted hydrazine (e.g., phenylhydrazine) allows for the introduction of a substituent at the N1 position of the pyrazole ring.

Pyrimidines: Pyrimidine (B1678525) rings can be constructed by reacting a 1,3-dicarbonyl equivalent, such as a β-ketonitrile, with a compound containing an N-C-N fragment. bu.edu.eg Common reagents for this purpose include urea (B33335), thiourea, and guanidine. The reaction condenses the N-C-N unit with the keto and nitrile functionalities of the β-ketonitrile to form the six-membered pyrimidine ring. bu.edu.egresearchgate.net

Table 2: Heterocycle Synthesis from β-Ketonitriles

| Target Heterocycle | Required Reagent | Reaction Type |

|---|---|---|

| Pyrazole | Hydrazine (H₂N-NH₂) or Substituted Hydrazine (R-NH-NH₂) | Cyclocondensation |

| Pyrimidine | Urea, Thiourea, or Guanidine | Cyclocondensation |

| Pyrano[2,3-c]pyrazole | Aldehyde, Malononitrile (B47326), Pyrazolone | Multicomponent Reaction nih.gov |

| Pyrido[2,3-d]pyrimidine | Cyanoacetamide | Multicomponent/Tandem Reaction nih.gov |

Synthesis of Pyrrole-Based Frameworks as Precursors

The acetoacetonitrile backbone is a valuable component in multicomponent reactions for the synthesis of highly substituted pyrroles. A notable example is a one-pot, three-component reaction involving an α-hydroxyketone, 3-oxobutanenitrile (or a substituted derivative like the title compound), and an amine (such as an aniline). mdpi.comnih.govntu.edu.sg This acid-catalyzed reaction efficiently assembles the pyrrole (B145914) ring, incorporating substituents from each of the three starting materials. mdpi.comresearchgate.net This strategy provides a powerful and concise route to complex pyrrole frameworks that are precursors to various biologically active molecules. nih.gov The versatility of this reaction allows for the creation of diverse libraries of pyrrole-based compounds by simply varying the ketone and amine components. mdpi.comresearchgate.net

Oxidative Cyclization Pathways to Indoline (B122111) Derivatives

The synthesis of indoline derivatives through oxidative cyclization is a notable transformation for structurally related compounds. Research has demonstrated a facile and efficient method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile precursors. wikipedia.orgwikipedia.orgorganic-chemistry.org This transformation proceeds through a base-assisted intramolecular nucleophilic cyclization, which involves the oxidation of an aniline (B41778) moiety. wikipedia.orgwikipedia.orgorganic-chemistry.org

The key to this cyclization is the presence of an ortho-amino group on a phenyl ring, which acts as the nucleophile to attack the ketone and form the indoline core. For instance, compounds such as 4-(2-aminophenyl)-2-(3-chlorophenyl)-4-oxobutanenitrile undergo this cyclization in the presence of a base like potassium hydroxide and an oxidant such as dimethyl sulfoxide (B87167) (DMSO). wikipedia.orgacs.org

While this pathway is well-established for precursors containing the essential ortho-amino group, this compound itself lacks this functionality. Therefore, it cannot directly undergo this specific oxidative cyclization to form an indoline derivative. To enable such a transformation, the chlorophenyl ring would first require functionalization, specifically the introduction of a nitro group at the position ortho to the butanenitrile substituent, followed by its reduction to an amine. This multi-step process would generate a suitable precursor analogous to those described in the literature.

Table 1: Oxidative Cyclization of Aminophenyl Butanenitrile Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 4-(2-aminophenyl)-2-(3-chlorophenyl)-4-oxobutanenitrile | KOH, DMSO, AcOH | (E)-2-(3-Chlorophenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile | wikipedia.orgorganic-chemistry.org |

| 4-(2-aminophenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile | KOH, DMSO, AcOH | (E)-2-(4-Chlorophenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile | wikipedia.org |

| 4-(2-aminophenyl)-2-phenyl-4-oxobutanenitrile | KOH, DMSO, AcOH | (E)-2-(3-Oxoindolin-2-ylidene)-2-phenylacetonitrile | wikipedia.org |

Functionalization of the Chlorophenyl Moiety

The chlorophenyl ring of this compound is a prime site for further chemical modification. The presence of the chlorine atom allows for both substitution reactions on the aromatic ring and transition metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions on the Chlorophenyl Ring

Electrophilic aromatic substitution (EAS) provides a direct method for introducing new functional groups onto the chlorophenyl ring. scranton.edu The outcome of such reactions is governed by the electronic and steric effects of the existing substituents: the chlorine atom and the 2-(3-oxobutanenitrile) group.

The chlorine atom is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. scranton.edu However, it is also a deactivating group due to its inductive electron-withdrawing effect. scranton.edu The 2-(3-oxobutanenitrile) substituent is strongly electron-withdrawing and acts as a meta-director.

Considering these effects, electrophilic attack is most likely to occur at the positions activated by the chlorine atom (C4 and C6). Due to significant steric hindrance from the bulky butanenitrile side chain at the C2 position, substitution at the adjacent C6 position is disfavored. Therefore, the major product in most electrophilic aromatic substitution reactions is expected to be the one substituted at the C4 position, which is para to the chlorine atom.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(2-Chloro-4-nitrophenyl)-3-oxobutanenitrile |

| Bromination | Br₂, FeBr₃ | 2-(4-Bromo-2-chlorophenyl)-3-oxobutanenitrile |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-(2-Chloro-4-acetylphenyl)-3-oxobutanenitrile |

| Sulfonation | SO₃, H₂SO₄ | 3-Chloro-4-(1-cyano-2-oxopropyl)benzenesulfonic acid |

Palladium-Catalyzed Coupling Reactions for Further Derivatization

The chlorine atom on the phenyl ring serves as an effective handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, typically a boronic acid or ester, to form a new C-C bond. mdpi.comnih.govmdpi.com Reacting this compound with various arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base would yield novel biaryl compounds. mdpi.comnih.gov

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. wikipedia.orglibretexts.orgrsc.org This would allow for the introduction of vinyl groups onto the phenyl ring, for example, by reacting the starting material with styrene (B11656) or an acrylate ester. organic-chemistry.org

Sonogashira Coupling: This reaction creates a C-C bond between the aryl chloride and a terminal alkyne, providing access to aryl-alkyne structures. organic-chemistry.orgbeilstein-journals.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov

Buchwald-Hartwig Amination: This powerful method forms a new C-N bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This transformation would replace the chlorine atom with a wide range of amino functionalities, leading to diverse aniline derivatives. libretexts.orgnih.gov

Table 3: Potential Palladium-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst / Base | General Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / K₂CO₃ | 2-(Biphenyl-2-yl)-3-oxobutanenitrile derivative |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / Et₃N | 2-(2-Styrylphenyl)-3-oxobutanenitrile derivative |

| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI / Et₃N | 2-(2-(Alkynyl)phenyl)-3-oxobutanenitrile derivative |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / Ligand / NaOtBu | 2-(2-(Dialkylamino)phenyl)-3-oxobutanenitrile derivative |

Mechanistic Investigations of Reactions Involving 2 2 Chlorophenyl 3 Oxobutanenitrile

Elucidation of Reaction Pathways for Synthetic Transformations

The chemical reactivity of 2-(2-chlorophenyl)-3-oxobutanenitrile is primarily governed by the presence of three key functional groups: a ketone, a nitrile, and an acidic α-carbon situated between them. The electron-withdrawing nature of both the cyano and carbonyl groups significantly increases the acidity of the α-hydrogen, making it susceptible to deprotonation by a base to form a resonance-stabilized enolate ion. This enolate is a key intermediate in many of its synthetic transformations.

One significant reaction pathway involves the intramolecular cyclization of related β-keto nitriles. For instance, in reactions involving precursors like 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, a base-assisted intramolecular cyclization occurs. acs.orgacs.org This process is initiated by the deprotonation of the α-carbon, followed by a nucleophilic attack of the resulting enolate on another part of the molecule, leading to the formation of cyclic compounds such as 2-(3-oxoindolin-2-ylidene)acetonitriles. acs.orgacs.org While this specific example involves a different starting material, it highlights a plausible reaction pathway for appropriately substituted derivatives of this compound.

The proposed mechanism for such a cyclization can be outlined as follows:

Deprotonation: A base abstracts the acidic proton from the α-carbon of the β-keto nitrile, forming an enolate intermediate.

Nucleophilic Attack: The enolate then acts as a nucleophile, attacking an electrophilic center within the same molecule.

Cyclization and Subsequent Steps: This intramolecular attack leads to the formation of a new ring system. Subsequent steps, such as dehydration or oxidation, may occur to yield the final stable cyclic product.

Another important reaction pathway is the participation of the nitrile group in cycloaddition reactions. For example, nitrile N-oxides can undergo [3+2] cycloaddition reactions with alkenes to form isoxazolines. mdpi.com While not directly involving this compound as the nitrile source, this illustrates the potential for its cyano group to participate in pericyclic reactions to construct heterocyclic systems.

Furthermore, both the ketone and nitrile functionalities can undergo nucleophilic addition and hydrolysis reactions. The carbonyl group is susceptible to attack by various nucleophiles, and the nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide.

Investigation of Catalytic Mechanisms in this compound Synthesis

The synthesis of 3-oxonitriles, including this compound, often involves the condensation of an ester with a nitrile in the presence of a strong base. This reaction is a variation of the Claisen condensation. The mechanism for the synthesis of this compound via this route can be proposed as follows, using an ethyl acetate (B1210297) and 2-chlorophenylacetonitrile as precursors:

Enolate Formation: A strong base, such as sodium ethoxide, deprotonates the α-carbon of 2-chlorophenylacetonitrile. This is the rate-determining step, resulting in the formation of a resonance-stabilized carbanion.

Nucleophilic Acyl Substitution: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of ethyl acetate. This leads to the formation of a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion to form the β-keto nitrile.

Deprotonation of the Product: The newly formed this compound is more acidic than the starting nitrile. Therefore, it is rapidly deprotonated by the ethoxide ion. This is an essentially irreversible step that drives the reaction to completion.

Protonation: An acidic workup is required in the final step to protonate the enolate of the product and isolate the neutral this compound.

The choice of base is critical in this synthesis. Strong bases are required to generate a sufficient concentration of the nitrile enolate. Common bases used for this type of condensation include sodium hydride and sodium amide. google.com

Recent advancements have also explored metal-catalyzed approaches for the synthesis of related compounds. For example, low-valent titanium complexes have been shown to catalyze the cyclotrimerization of benzonitriles to form triazines. researchgate.net While this is a different type of reaction, it opens up the possibility of exploring transition metal catalysis for novel transformations involving the nitrile group of this compound.

Stereochemical Aspects of Reactions Yielding Chiral Derivatives

The α-carbon of this compound is a prochiral center. Deprotonation and subsequent reaction with an electrophile can lead to the formation of a new stereocenter. If this reaction is carried out using chiral reagents or catalysts, it is possible to achieve stereoselective synthesis of chiral derivatives.

Currently, there is a notable lack of specific research in the scientific literature focusing on the stereochemical aspects of reactions involving this compound. However, the principles of asymmetric synthesis can be applied to predict potential stereochemical outcomes.

For instance, the enantioselective alkylation of the α-carbon could be achieved using a chiral phase-transfer catalyst. The mechanism would involve the formation of a chiral ion pair between the enolate of this compound and the chiral catalyst. This chiral environment would then direct the approach of the electrophile to one face of the planar enolate, leading to the preferential formation of one enantiomer.

Similarly, the asymmetric reduction of the ketone functionality would yield a chiral alcohol. This can be accomplished using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or through catalytic hydrogenation with a chiral metal complex. The catalyst would coordinate to the carbonyl group in a specific orientation, allowing for the delivery of the hydride from one face, thus leading to a high enantiomeric excess of one of the alcohol enantiomers.

The development of stereoselective methods for the synthesis of chiral derivatives of this compound represents a significant area for future research, with potential applications in the synthesis of enantiopure pharmaceuticals and other biologically active molecules.

Theoretical and Computational Studies on 2 2 Chlorophenyl 3 Oxobutanenitrile

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 2-(2-Chlorophenyl)-3-oxobutanenitrile is fundamental to understanding its reactivity and spectroscopic properties. Computational methods, particularly Density Functional Theory (DFT), are employed to analyze the distribution of electrons within the molecule and the nature of its molecular orbitals.

Key features of the electronic structure include the influence of the electron-withdrawing chloro and cyano groups, as well as the carbonyl group, on the aromatic ring. These substituents significantly modulate the electron density distribution. A Molecular Electrostatic Potential (MEP) map would reveal the electrophilic and nucleophilic sites. The regions around the carbonyl oxygen and the nitrogen of the nitrile group are expected to exhibit negative electrostatic potential, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms would show positive potential.

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting the molecule's reactivity. nih.govmdpi.com The HOMO is typically localized on the more electron-rich parts of the molecule, in this case likely the chlorophenyl ring, and is associated with the molecule's ability to donate electrons. The LUMO, conversely, is centered on the electron-deficient regions, such as the carbonyl and nitrile groups, and relates to the molecule's electron-accepting capability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the presence of conjugating and electron-withdrawing groups is expected to result in a relatively moderate HOMO-LUMO gap, indicative of a reactive species.

Table 1: Representative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 5.4 |

Note: These values are illustrative and would be precisely determined through specific quantum chemical calculations.

Conformational Analysis and Tautomeric Equilibrium Studies

The flexibility of this compound arises from the rotation around the single bonds, particularly the bond connecting the phenyl ring to the chiral center and the bond between the chiral center and the carbonyl carbon. Conformational analysis aims to identify the stable conformers and the energy barriers for their interconversion.

Due to steric hindrance between the ortho-chloro substituent on the phenyl ring and the acetyl group, the molecule is unlikely to be planar. The most stable conformation will represent a balance between steric repulsion and electronic effects, such as conjugation. Computational methods can map the potential energy surface by systematically rotating the dihedral angles to locate the energy minima corresponding to stable conformers. For aryl ketones, non-planar conformations are often preferred to alleviate steric strain between ortho substituents and the carbonyl group.

Furthermore, this compound can exist in two tautomeric forms: the keto form and the enol form. The keto-enol tautomerism involves the migration of a proton from the α-carbon to the carbonyl oxygen, resulting in a hydroxyl group and a carbon-carbon double bond. researchgate.netresearchgate.net

Computational studies are instrumental in determining the relative stabilities of these tautomers and the energy barrier for their interconversion. orientjchem.org The equilibrium position is influenced by factors such as the solvent and temperature. researchgate.net In general, for β-dicarbonyl compounds, the enol form can be stabilized by the formation of an intramolecular hydrogen bond. researchgate.net DFT calculations can accurately predict the Gibbs free energy of each tautomer, allowing for the determination of the equilibrium constant. For this compound, the relative stability of the keto and enol forms will depend on the interplay of steric and electronic factors, including the influence of the 2-chlorophenyl group.

Table 2: Calculated Relative Energies of Tautomers

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| Keto Form | 0.00 |

| Enol Form (Z-isomer) | +2.5 |

| Enol Form (E-isomer) | +4.8 |

Note: These values are hypothetical and represent the type of data obtained from computational analysis.

Reaction Dynamics and Transition State Calculations

Theoretical studies can elucidate the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified.

A key reaction involving β-ketonitriles is the Knoevenagel condensation, where the active methylene (B1212753) group reacts with an aldehyde or ketone. researchgate.net Transition state theory, combined with computational methods, allows for the calculation of the activation energy of such reactions. The geometry of the transition state provides crucial information about the reaction mechanism. For instance, in a base-catalyzed Knoevenagel condensation, the transition state would involve the deprotonated β-ketonitrile, the carbonyl compound, and the catalyst.

Calculations can also be used to explore other potential reactions, such as nucleophilic addition to the carbonyl or nitrile group, or electrophilic substitution on the aromatic ring. By comparing the activation energies of different possible reaction pathways, the most likely products can be predicted. Molecular dynamics simulations can provide further insights into the reaction dynamics by simulating the trajectories of the atoms over time.

Table 3: Illustrative Calculated Activation Energies for a Hypothetical Reaction

| Reaction Pathway | Transition State Energy (kcal/mol) |

|---|---|

| Nucleophilic attack at carbonyl carbon | 15.2 |

| Deprotonation at α-carbon | 12.8 |

Note: These values are for illustrative purposes to demonstrate the output of transition state calculations.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational chemistry is a valuable tool for predicting and interpreting the spectroscopic properties of molecules. These theoretical predictions can aid in the identification and characterization of this compound.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. rsc.org These calculations provide theoretical spectra that can be compared with experimental data to confirm the structure of the molecule. For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methine proton at the chiral center, and the methyl protons of the acetyl group. The predicted ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the nitrile carbon, the aromatic carbons, and the aliphatic carbons.

Table 4: Predicted vs. Representative Experimental NMR Chemical Shifts (δ, ppm)

| Atom | Predicted ¹³C Shift | Representative Experimental ¹³C Shift | Predicted ¹H Shift | Representative Experimental ¹H Shift |

|---|---|---|---|---|

| Carbonyl C | ~195 | 195.3 | - | - |

| Nitrile C | ~118 | 119.2 | - | - |

| Aromatic C | 127-136 | 128.0-135.6 | 7.3-7.6 | 7.49-7.95 |

| Methine CH | ~55 | - | ~4.5 | - |

| Methyl CH₃ | ~28 | - | ~2.4 | - |

Note: Predicted values are estimations based on related structures. Experimental values are from similar compounds for illustrative comparison. rsc.orgrsc.org

IR Spectroscopy: The vibrational frequencies in the infrared (IR) spectrum can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a theoretical IR spectrum that shows the characteristic absorption bands for the different functional groups in the molecule. For this compound, strong absorption bands would be predicted for the C=O stretching of the ketone, the C≡N stretching of the nitrile, and the C-Cl stretching, as well as various C-H and C=C stretching and bending vibrations of the aromatic ring.

Table 5: Predicted Characteristic IR Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency Range |

|---|---|

| C≡N stretch | 2240-2260 |

| C=O stretch | 1710-1730 |

| C=C aromatic stretch | 1450-1600 |

| C-Cl stretch | 700-800 |

Note: These are typical frequency ranges that would be refined by specific calculations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. The predicted spectrum is the result of electron excitations from occupied to unoccupied molecular orbitals. For this compound, transitions involving the π-orbitals of the aromatic ring and the n-orbitals of the carbonyl group are expected to be prominent. These calculations can help in understanding the photophysical properties of the molecule.

Table 6: Predicted Major Electronic Transitions and Absorption Wavelengths

| Transition | Wavelength (nm) | Oscillator Strength |

|---|---|---|

| π → π* | ~260 | High |

| n → π* | ~310 | Low |

Note: These values are illustrative of the data obtained from TD-DFT calculations.

Advanced Characterization Methodologies for 2 2 Chlorophenyl 3 Oxobutanenitrile and Its Derivatives

High-Resolution Mass Spectrometry for Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of 2-(2-Chlorophenyl)-3-oxobutanenitrile and its derivatives. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of the parent ion and its fragments. kobv.de This precision is crucial for distinguishing between ions of the same nominal mass but different chemical formulas.

When subjected to ionization techniques like Electron Ionization (EI), compounds such as this compound undergo predictable fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint. Common fragmentation pathways often involve the cleavage of the acyl and acetonyl side chains. kobv.de For derivatives with ortho-substituents on the phenyl ring, such as the chlorine atom in the title compound, specific fragmentation patterns like the distinct loss of the halogen can be observed. nih.gov The analysis of these fragments helps to piece together the original molecular structure. Techniques such as tandem mass spectrometry (MS/MS) can further isolate specific ions and fragment them to gain even more detailed structural information. unito.it Two-dimensional mass spectrometry is an emerging method that correlates precursor and fragment ions without prior isolation, offering a powerful way to analyze complex mixtures. nih.gov

Below is a table of potential fragments of this compound and their theoretical exact masses, which would be confirmed using HRMS.

| Proposed Fragment Structure | Chemical Formula | Theoretical Exact Mass (m/z) | Description of Loss |

|---|---|---|---|

| [C₁₀H₈ClNO]⁺• | C₁₀H₈ClNO | 193.0294 | Molecular Ion |

| [C₈H₅ClN]⁺• | C₈H₅ClN | 150.0111 | Loss of Acetyl group (CH₃CO) |

| [C₁₀H₈NO]⁺ | C₁₀H₈NO | 158.0606 | Loss of Chlorine radical (Cl•) |

| [C₆H₄Cl]⁺ | C₆H₄Cl | 111.0029 | Chlorophenyl cation |

| [CH₃CO]⁺ | C₂H₃O | 43.0184 | Acetyl cation |

Advanced Nuclear Magnetic Resonance Spectroscopy (1D, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For this compound and its derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity. researchgate.net

1D NMR, including ¹H and ¹³C spectra, offers primary information about the chemical environment of the hydrogen and carbon atoms. ipb.pt The ¹H NMR spectrum would show distinct signals for the aromatic protons, the methine proton (CH), and the methyl protons (CH₃). The chemical shifts and coupling constants of the aromatic protons are particularly informative about the substitution pattern on the phenyl ring. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their types (e.g., methyl, methine, aromatic, carbonyl, nitrile).

While 1D NMR provides essential data, 2D NMR techniques are often required to unambiguously assign all signals, especially for more complex derivatives. researchgate.netmdpi.com

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of atoms, aiding in stereochemical assignments.

The following table summarizes the expected NMR data for the parent compound, this compound.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.2 - 7.6 | Complex multiplet pattern due to ortho-substitution. |

| ¹H | Methine (CH-CN) | ~4.5 - 5.0 | Singlet (or doublet if coupled). Position influenced by adjacent electron-withdrawing groups. |

| ¹H | Methyl (CH₃-CO) | ~2.3 - 2.5 | Singlet. |

| ¹³C | Carbonyl (C=O) | ~190 - 200 | Ketone carbonyl. |

| ¹³C | Aromatic (Ar-C) | ~125 - 140 | Multiple signals for the different aromatic carbons. |

| ¹³C | Nitrile (C≡N) | ~115 - 120 | Characteristic chemical shift for nitriles. |

| ¹³C | Methine (CH-CN) | ~45 - 55 | Shifted downfield by adjacent cyano and phenyl groups. |

| ¹³C | Methyl (CH₃-CO) | ~25 - 30 | Typical range for a methyl ketone. |

Infrared and Raman Spectroscopy for Vibrational Analysis

For this compound, IR and Raman spectra would be dominated by characteristic vibrations of its key functional groups. The most prominent and diagnostically useful peak is the nitrile (C≡N) stretch, which appears as a sharp, intense band in the IR spectrum. spectroscopyonline.com The carbonyl (C=O) stretch of the ketone group also gives a strong, characteristic absorption. The presence of the 2-chlorophenyl group would be confirmed by vibrations corresponding to aromatic C-H stretching, aromatic C=C ring stretching, and C-Cl stretching. researchgate.net

Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical vibrational frequencies, which aids in the assignment of experimental spectra. researchgate.netmalayajournal.org

Key vibrational frequencies for this compound are outlined below.

| Vibrational Mode | Bond | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Aromatic C-H Stretch | C-H | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | C-H | 2850 - 3000 | Medium |

| Nitrile Stretch | C≡N | 2220 - 2260 | Strong, Sharp |

| Carbonyl Stretch | C=O | 1700 - 1725 | Strong |

| Aromatic Ring Stretch | C=C | 1450 - 1600 | Medium to Strong (multiple bands) |

| C-Cl Stretch | C-Cl | 700 - 850 | Strong |

X-ray Crystallography for Solid-State Structural Elucidation

While NMR spectroscopy reveals the structure of molecules in solution, X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state. nih.gov This technique yields a precise three-dimensional model of the molecule, providing accurate data on bond lengths, bond angles, and torsional angles. For a molecule like this compound, X-ray analysis would confirm the connectivity established by NMR and also reveal its specific conformation in the crystal lattice.

The resulting crystal structure would show the relative orientation of the 2-chlorophenyl ring with respect to the oxobutanenitrile side chain. Furthermore, it would elucidate any intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the packing of the molecules in the crystal. nih.gov This information is fundamental to understanding the solid-state properties of the material. Single-crystal X-ray diffraction has been successfully used to confirm the structures of related derivatives, such as N-allyl substituted indoline-3-ones formed from cyclization reactions of similar butanenitriles. acs.orgacs.org

The table below presents typical data obtained from an X-ray crystallographic analysis, using a related compound, 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile, as an illustrative example. researchgate.net

| Crystallographic Parameter | Example Value | Significance |

|---|---|---|

| Chemical Formula | C₁₇H₁₄ClNOS | Elemental composition of the unit cell. |

| Formula Weight | 315.81 | Molecular weight of the compound. |

| Crystal System | Monoclinic | The basic geometric shape of the unit cell. |

| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 8.3060 Å, b = 10.5048 Å, c = 17.9795 Å, β = 100.598° | The lengths and angles that define the unit cell. |

| Volume (V) | 1542.00 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density (Dx) | 1.360 Mg m⁻³ | The theoretical density of the crystal. |

Applications of 2 2 Chlorophenyl 3 Oxobutanenitrile in Chemical Sciences Non Clinical Focus

Utility as a Building Block in Organic Synthesis

The strategic placement of functional groups in 2-(2-Chlorophenyl)-3-oxobutanenitrile makes it an ideal precursor for the construction of more complex molecular architectures. Its utility spans the synthesis of both fine chemicals and intermediates for agrochemical products.

In the realm of fine chemical synthesis, this compound serves as a key starting material for the production of specialized, high-purity chemical substances. One of the notable applications of a structurally similar compound, 2-(p-chlorophenyl)-3-oxopentanenitrile, is in the synthesis of the pharmaceutical agent Pyrimethamine. youtube.com This synthesis highlights the importance of α-aryl-β-ketonitriles as intermediates in the construction of complex, biologically active molecules. The reactivity of the keto and nitrile groups allows for sequential reactions to build the pyrimidine (B1678525) ring system, a core structure in many pharmaceuticals. The general synthetic utility of β-ketonitriles is further underscored by their use as intermediates for a variety of drugs. pharmaffiliates.com

| Precursor | Synthesized Fine Chemical (Example) | Therapeutic Class |

| 2-(p-chlorophenyl)-3-oxopentanenitrile | Pyrimethamine | Antiprotozoal |

This table is based on the synthesis of a structurally related compound and serves as an illustrative example of the potential applications of the subject compound in fine chemical synthesis.

The development of novel agrochemicals is a critical aspect of modern agriculture, and this compound and its analogs are valuable intermediates in this field. Pyrimidine derivatives, which can be synthesized from β-ketonitriles, are known to possess a wide range of biological activities, including fungicidal and herbicidal properties. nih.gov For instance, a series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives have been synthesized and evaluated for their fungicidal and herbicide safening activities. nih.gov

Research has demonstrated that compounds with structures analogous to those derived from this compound exhibit significant fungicidal activity against various plant pathogens. nih.gov Furthermore, the structural motif of a 2-chlorophenyl group is found in certain herbicides. For example, the herbicide 2-[(2-chlorophenyl)methyl]-4,4-dimethyl-3-isoxazolidinone is synthesized from precursors containing the 2-chlorophenyl moiety, indicating the relevance of this structural feature in the design of agrochemically active compounds. google.com

| Agrochemical Class | Pathogen/Weed Target (Example) |

| Fungicides | Sclerotinia sclerotiorum, Thanatephorus cucumeris nih.gov |

| Herbicide Safeners | Used with chloroacetanilide herbicides nih.gov |

Role in Material Science Applications

While direct applications of this compound in material science are not extensively documented, the inherent reactivity of the β-ketonitrile functional group suggests its potential as a monomer or modifier in the synthesis of novel polymers and functional dyes. The active methylene (B1212753) group, situated between the keto and nitrile functionalities, is particularly amenable to a variety of condensation reactions.

For instance, the Knoevenagel condensation of β-ketonitriles with aldehydes or ketones is a well-established method for the formation of carbon-carbon double bonds, a fundamental step in the synthesis of various monomers and dye precursors. The resulting electron-deficient alkenes can undergo polymerization or be incorporated into larger conjugated systems characteristic of organic dyes. Although specific examples for the title compound are not prominent, the broader class of β-ketonitriles has been explored in the synthesis of diverse heterocyclic dyes.

Contribution to the Synthesis of Complex Heterocyclic Systems

One of the most significant applications of this compound in chemical sciences is its role as a versatile precursor for the synthesis of a wide variety of complex heterocyclic compounds. The presence of multiple reaction sites allows for its participation in diverse cyclization and multicomponent reactions.

This compound and its analogs have been utilized in the synthesis of various heterocyclic scaffolds, including:

Quinolines: Multicomponent reactions involving anilines, aldehydes, and activated carbonyl compounds, such as β-ketonitriles, provide an efficient route to highly substituted quinoline (B57606) derivatives. nih.govrsc.orgnih.goviipseries.org These reactions often proceed with high atom economy and allow for the rapid generation of molecular diversity. rsc.org

Pyrano[3,2-c]quinolones: Through multicomponent synthesis, this compound analogs can be used to construct complex fused heterocyclic systems like pyrano[3,2-c]quinolones, which are scaffolds found in various bioactive natural products. nih.gov

Oxoindolin-ylidene Acetonitriles: This compound serves as a key intermediate in the synthesis of (E)-2-(3-Oxoindolin-2-ylidene)acetonitriles through an oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. acs.org

Thiophenes: The versatile reactivity of β-ketonitriles allows for their use in the synthesis of thiophene (B33073) derivatives through reactions like the Gewald aminothiophene synthesis, which involves the condensation of a ketone with a β-acetonitrile in the presence of sulfur. derpharmachemica.compharmaguideline.comorganic-chemistry.orgorganic-chemistry.org

Pyrido[2,3-d]pyrimidines: The structural framework of this compound is suitable for constructing fused pyrimidine systems like pyrido[2,3-d]pyrimidines, which are of interest in medicinal chemistry. sci-hub.se

The following table summarizes some of the complex heterocyclic systems that can be synthesized from this compound and its analogs.

| Heterocyclic System | Synthetic Approach (Example) |

| Quinolines | Multicomponent Reaction |

| Pyrano[3,2-c]quinolones | Multicomponent Synthesis |

| Oxoindolin-ylidene Acetonitriles | Oxidative Cyclization |

| Thiophenes | Gewald Aminothiophene Synthesis |

| Pyrido[2,3-d]pyrimidines | Cyclization Reactions |

Future Research Directions and Emerging Trends

Development of Sustainable and Atom-Economical Synthetic Protocols

Traditional syntheses of β-ketonitriles often involve stoichiometric bases and harsh reaction conditions, leading to significant waste generation. nih.gov Future research is increasingly directed towards greener and more atom-economical alternatives. A promising approach involves the acylation of the acetonitrile (B52724) anion with esters or lactones using inexpensive and readily available bases like potassium tert-butoxide (KOt-Bu) in ethereal solvents. nih.govnih.gov This method has shown success in producing a variety of β-ketonitriles under ambient conditions, and its application to the synthesis of 2-(2-chlorophenyl)-3-oxobutanenitrile could offer a more sustainable industrial process. nih.gov

Key areas for future investigation include:

Catalytic Systems: Exploring transition-metal or organocatalytic systems to facilitate the synthesis with higher efficiency and selectivity, minimizing the need for stoichiometric reagents.

Greener Solvents: Investigating the use of bio-based or recyclable solvents to replace traditional volatile organic compounds.

Alternative Starting Materials: Developing synthetic routes from more sustainable and readily available precursors.

A comparison of traditional and potential green synthetic routes is outlined below:

| Feature | Traditional Method (e.g., Claisen Condensation) | Emerging Green Method (e.g., KOt-Bu mediated) |

| Base | Strong, stoichiometric bases (e.g., sodium amide, alkoxides) nih.gov | Inexpensive, catalytic or near-stoichiometric base (e.g., KOt-Bu) nih.govnih.gov |

| Solvents | Often requires anhydrous, volatile organic solvents | Ethereal solvents, with potential for greener alternatives nih.gov |

| Temperature | Can require very low or high temperatures nih.gov | Ambient temperature operation is often possible nih.govnih.gov |

| Atom Economy | Can be lower due to the formation of salt byproducts | Potentially higher, with reduced side-product formation nih.gov |

| Safety | Use of hazardous reagents like sodium amide poses risks nih.gov | Milder reagents and conditions improve the safety profile nih.gov |

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

The bifunctional nature of this compound, possessing both a ketone and a nitrile group, makes it a versatile building block for the synthesis of a wide array of carbocyclic and heterocyclic compounds. rsc.org Future research will likely focus on uncovering novel reactivity patterns and transformations that expand its synthetic utility.

Emerging areas of exploration include:

Asymmetric Catalysis: The development of chiral catalysts for the asymmetric reduction of the keto group can provide access to optically pure β-hydroxy nitriles, which are valuable intermediates for pharmaceuticals. acs.orgnih.govacs.org For instance, recombinant carbonyl reductases have been used for the asymmetric reduction of various aromatic β-ketonitriles with excellent enantioselectivity. acs.orgacs.org

Multicomponent Reactions: Designing one-pot, multicomponent reactions involving this compound can lead to the rapid assembly of complex molecular architectures, which is highly desirable in drug discovery and materials science. rsc.org

C-H Activation: Exploring transition-metal-catalyzed C-H activation at the aryl ring or the α-carbon could open up new avenues for functionalization, allowing for the introduction of new substituents and the creation of novel derivatives.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the reactivity of organic molecules. rsc.org Applying these methods to this compound can provide deep insights into its electronic structure, reaction mechanisms, and spectroscopic properties.

Future computational studies could focus on:

Mechanistic Elucidation: Using DFT to model the transition states and reaction pathways of known and novel transformations, thereby guiding experimental efforts to optimize reaction conditions and improve yields. rsc.org

Predicting Reactivity: Calculating molecular orbital energies, electrostatic potential maps, and other electronic descriptors to predict the most likely sites for nucleophilic and electrophilic attack.

Structure-Property Relationships: Correlating computed molecular properties with experimentally observed activities, which can aid in the rational design of new derivatives with desired functionalities. For example, DFT has been used to study the electronic properties of molecules containing the β-enaminonitrile moiety, which can be derived from β-ketonitriles. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from batch to continuous flow manufacturing is a significant trend in the chemical and pharmaceutical industries, offering benefits such as enhanced safety, improved process control, and easier scalability. bohrium.comresearchgate.net Integrating the synthesis of this compound into flow chemistry platforms represents a promising direction for future research.

Key advantages and research directions include:

Improved Safety and Efficiency: Flow reactors can handle hazardous reagents and exothermic reactions more safely than batch reactors. rsc.org Continuous processes can also be faster and more efficient. rsc.org For instance, cyanide-free synthesis of nitriles from ketones has been demonstrated in flow with residence times as short as 1.5 minutes. rsc.org

Automation and Optimization: Automated flow synthesis systems, potentially coupled with machine learning algorithms, can rapidly screen reaction conditions to find optimal parameters for yield and purity. researchgate.netnih.gov This can significantly accelerate the development of robust and efficient synthetic processes.

On-Demand Production: Flow chemistry enables the on-demand synthesis of chemical compounds, which is particularly valuable for producing pharmaceutical intermediates as needed. innovationnewsnetwork.com

Investigation into Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis are rapidly emerging as powerful and sustainable tools in organic synthesis, enabling unique transformations under mild conditions. organic-chemistry.orgthieme-connect.com The application of these technologies to this compound could unlock novel reaction pathways.

Potential areas for investigation include:

Photoredox Catalysis: Visible-light photoredox catalysis could be used to generate radical intermediates from this compound, which could then participate in a variety of coupling or functionalization reactions. rsc.org For example, photoredox catalysis has been combined with enzymes to convert nitriles into valuable fluorinated products. core.ac.uk

Electrochemical Synthesis: Electrochemical methods offer a green alternative to traditional redox reactions, as they use electricity instead of chemical oxidants or reductants. bohrium.com The ketone functionality of this compound could be a target for electrochemical reduction to produce alcohols or diols. organic-chemistry.orgthieme-connect.com Additionally, electrochemical methods have been developed for the synthesis of fluorinated ketones and β-keto carboxylic acids from related starting materials. jst.go.jpacs.org

Expansion of Applications in Non-Biomedical Fields

While β-ketonitriles are valuable intermediates in medicinal chemistry, their applications in other fields are less explored. rsc.org Future research should aim to expand the utility of this compound beyond the biomedical realm.

Potential non-biomedical applications include:

Materials Science: The versatile functionality of this compound could be exploited to synthesize novel polymers, dyes, or liquid crystals with unique optical or electronic properties.

Agrochemicals: As a precursor to various heterocyclic systems, it could be used to develop new herbicides, fungicides, or insecticides.

Coordination Chemistry: The ketone and nitrile groups can act as ligands for metal ions, suggesting potential applications in the synthesis of novel coordination complexes with catalytic or material properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.